molecular formula C7H11N3O2 B1500456 5-Propyl-1,2-oxazole-3-carbohydrazide CAS No. 90221-28-6

5-Propyl-1,2-oxazole-3-carbohydrazide

Cat. No.: B1500456
CAS No.: 90221-28-6
M. Wt: 169.18 g/mol
InChI Key: ZJBDPWJPGQIYGU-UHFFFAOYSA-N
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Description

5-Propyl-1,2-oxazole-3-carbohydrazide is a heterocyclic carbohydrazide derivative featuring a 1,2-oxazole core substituted with a propyl group at position 5 and a carbohydrazide functional group at position 3. The compound’s reactivity and applications are inferred from related carbohydrazides, which are often explored for pharmaceutical activities, including anticancer and antimicrobial effects .

Properties

CAS No.

90221-28-6

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

5-propyl-1,2-oxazole-3-carbohydrazide

InChI

InChI=1S/C7H11N3O2/c1-2-3-5-4-6(10-12-5)7(11)9-8/h4H,2-3,8H2,1H3,(H,9,11)

InChI Key

ZJBDPWJPGQIYGU-UHFFFAOYSA-N

SMILES

CCCC1=CC(=NO1)C(=O)NN

Canonical SMILES

CCCC1=CC(=NO1)C(=O)NN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Carbohydrazide derivatives of 1,2-oxazole exhibit variations in substituents, influencing their molecular weight, solubility, and stability. A comparative analysis is outlined below:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Spectral Data (UV/IR) Source
1,2-Oxazole-3-carbohydrazide None C₄H₅N₃O₂ 127.1 UV: Not reported; IR: 1278, 1172 cm⁻¹
5-Methyl-1,2-oxazole-3-carbohydrazide (Isocarboxazid) Methyl (5), Benzyl (N') C₁₂H₁₃N₃O₂ 231.3 UV: 223 nm, 294 nm; IR: 1607, 1683 cm⁻¹
5-Propyl-1,2-oxazole-3-carbohydrazide (Target Compound) Propyl (5) C₇H₁₁N₃O₂ 169.2 (calculated) Inferred from analogs: Likely similar IR peaks with propyl C-H stretches N/A (extrapolated)
1-Arylmethyl-3-arylpyrazole-5-carbohydrazide Pyrazole core, aryl groups Varies ~300–350 UV/IR: Substituent-dependent (Xia et al., 2008)

Key Observations :

  • Molecular weight correlates with substituent complexity, impacting pharmacokinetic properties like absorption and distribution.

Comparison :

  • The target compound’s propyl group may enhance anticancer activity compared to methyl-substituted analogs due to increased lipophilicity, though direct data are lacking.
  • Pyrazole carbohydrazides show lower IC₅₀ values than isoxazole derivatives, suggesting heterocycle choice impacts potency .

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